Cas no 67219-44-7 ([2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide)
[2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide Chemical and Physical Properties
Names and Identifiers
-
- WLN: E1R B1PR&
- CTK8J9750
- 2-(Bromomethyl)-benzyltriphenylphosphonium bromide
- [2-(bromomethyl)benzyl](triphenyl)phosphonium bromide
- R &
- AC1L55HN
- LS-106880
- AC1Q1R8I
- Phosphonium, (o-bromomethylbenzyl)triphenyl-, bromide
- (o-Bromomethylbenzyl)triphenylphosphonium bromide
- 2-(bromomethyl)benzyltriphenylphosphonium bromide
- amp
- [o-(bromomethyl)benzyl]triphenylphosphonium bromide
- -triphenyl-phosphonium
- [2-(bromomethyl)phenyl]methyl-triphenylphosphanium,bromide
- [2-(bromomethyl)phenyl]methyl-triphenylphosphanium
- <o-Brommethylbenzyl>-triphenyl-phosphonium
- bromide
- 2-(Bromomethyl)benzyl triphenylphosphonium bromide
- G29636
- EN300-754532
- DTXSID50986325
- (2-(Bromomethyl)benzyl)triphenylphosphoniumbromide
- SCHEMBL5598389
- [2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide
- CS-0260589
- NSC-78489
- 67219-44-7
- NSC 78489
- {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide
- {[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide
- WLN: E1R B1PR&R&R &E
- (2-(Bromomethyl)benzyl)triphenylphosphonium bromide
- AKOS024429434
-
- Inchi: 1S/C26H23BrP.BrH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1
- InChI Key: NGFRGAZJGZKPQC-UHFFFAOYSA-M
- SMILES: BrCC1C=CC=CC=1C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Br-]
Computed Properties
- Exact Mass: 523.99000
- Monoisotopic Mass: 523.990412
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 400
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 13.59000
- LogP: 3.07960
[2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331259-100mg |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 97% | 100mg |
¥795.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331259-250mg |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 97% | 250mg |
¥1209.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331259-500mg |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 97% | 500mg |
¥1983.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331259-1g |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 97% | 1g |
¥2738.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331259-2.5g |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 97% | 2.5g |
¥5443.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331259-5g |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 97% | 5g |
¥9727.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331259-10g |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 97% | 10g |
¥13917.00 | 2024-05-04 | |
| Enamine | EN300-754532-0.1g |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 95% | 0.1g |
$35.0 | 2024-05-23 | |
| Enamine | EN300-754532-0.25g |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 95% | 0.25g |
$48.0 | 2024-05-23 | |
| Enamine | EN300-754532-0.5g |
{[2-(bromomethyl)phenyl]methyl}triphenylphosphanium bromide |
67219-44-7 | 95% | 0.5g |
$85.0 | 2024-05-23 |
[2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on [2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide
Recent Advances in the Application of [2-(bromomethyl)phenyl]methyl-triphenylphosphanium Bromide (CAS: 67219-44-7) in Chemical Biology and Pharmaceutical Research
The compound [2-(bromomethyl)phenyl]methyl-triphenylphosphanium bromide (CAS: 67219-44-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and drug development. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, mechanistic insights, and potential therapeutic implications.
Recent studies have highlighted the role of [2-(bromomethyl)phenyl]methyl-triphenylphosphanium bromide as a highly efficient reagent for the synthesis of complex organic molecules, particularly in the construction of phosphonium salts and ylides. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in facilitating Wittig reactions under mild conditions, enabling the stereoselective synthesis of alkenes with high yields (up to 92%) and excellent E/Z selectivity. The unique reactivity of this compound stems from the presence of both a reactive bromomethyl group and a stabilized phosphonium moiety, which allows for sequential functionalization in multi-step synthetic pathways.
In the realm of medicinal chemistry, researchers have explored the potential of derivatives based on this phosphonium salt as novel antimicrobial agents. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) reported that structural analogs of [2-(bromomethyl)phenyl]methyl-triphenylphosphanium bromide exhibited promising activity against drug-resistant Gram-positive bacteria, with MIC values ranging from 2-8 μg/mL. The study proposed that the positively charged phosphonium center enhances membrane permeability, while the aromatic components contribute to target binding specificity.
From a mechanistic perspective, advanced computational studies have provided new insights into the electronic structure and reactivity patterns of this compound. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2023) revealed that the bromomethyl group exhibits significant electrophilic character, with a calculated LUMO energy of -1.78 eV, making it particularly susceptible to nucleophilic attack. These findings have important implications for designing more efficient synthetic protocols utilizing this reagent.
Recent innovations in formulation science have also explored the potential of [2-(bromomethyl)phenyl]methyl-triphenylphosphanium bromide as a component in drug delivery systems. A 2024 study in the Journal of Controlled Release demonstrated that polymer conjugates containing this phosphonium salt could effectively target mitochondria in cancer cells, with cellular uptake efficiencies exceeding 80% in various cancer cell lines. This property has been attributed to the compound's lipophilic cation characteristics, which facilitate transport across biological membranes.
Looking forward, several research groups are investigating the application of this compound in the development of novel theranostic agents. Preliminary results from ongoing studies suggest that radio-labeled derivatives of [2-(bromomethyl)phenyl]methyl-triphenylphosphanium bromide may serve as effective PET tracers for imaging certain types of tumors, with promising results in preclinical models. Additionally, its potential in targeted protein degradation strategies (PROTACs) is currently being evaluated by multiple pharmaceutical companies.
In conclusion, [2-(bromomethyl)phenyl]methyl-triphenylphosphanium bromide (CAS: 67219-44-7) continues to demonstrate significant value across multiple areas of chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an important building block for synthetic chemistry, while emerging applications in drug discovery and delivery highlight its translational potential. Future research directions will likely focus on expanding its utility in targeted therapies and exploring novel derivatives with enhanced biological activities.
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